molecular formula C16H15N3O4 B4789211 2-((PYRIDIN-4-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID METHYL ESTER

2-((PYRIDIN-4-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID METHYL ESTER

Cat. No.: B4789211
M. Wt: 313.31 g/mol
InChI Key: LKHPTUQXUAWQKT-UHFFFAOYSA-N
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Description

2-((PYRIDIN-4-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID METHYL ESTER is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, an aminooxalyl group, and a benzoic acid methyl ester moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((PYRIDIN-4-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID METHYL ESTER typically involves multiple steps, starting with the preparation of the pyridine derivative. The pyridine ring is often functionalized through halogenation followed by nucleophilic substitution to introduce the aminooxalyl group. The benzoic acid methyl ester moiety is then attached through esterification reactions. Common reagents used in these steps include halogenating agents, nucleophiles, and esterification catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process. The use of high-throughput screening methods allows for the rapid identification of optimal reaction conditions, further enhancing the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((PYRIDIN-4-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID METHYL ESTER undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

2-((PYRIDIN-4-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID METHYL ESTER has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((PYRIDIN-4-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID METHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and interact with a diverse set of molecular targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl 2-[[2-oxo-2-(pyridin-4-ylmethylamino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-23-16(22)12-4-2-3-5-13(12)19-15(21)14(20)18-10-11-6-8-17-9-7-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHPTUQXUAWQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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